N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core linked to a morpholine-substituted phenyl group through a carboxamide linkage. The presence of both benzofuran and morpholine moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Attachment of the Morpholine-Substituted Phenyl Group: This step involves the reaction of the benzofuran core with a morpholine-substituted phenyl derivative. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage between the benzofuran core and the morpholine-substituted phenyl group. This can be achieved through the reaction of the carboxylic acid derivative of the benzofuran with an amine derivative of the morpholine-substituted phenyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carboxamide linkage can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions on the morpholine ring.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, while the morpholine ring can enhance its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(morpholin-4-yl)phenyl]guanidine: Similar structure but with a guanidine group instead of a benzofuran core.
4-Morpholinoacetophenone: Contains a morpholine ring attached to an acetophenone moiety.
Morpholine derivatives: Various compounds containing the morpholine ring with different substituents.
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the morpholine-substituted phenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-19(18-13-14-3-1-2-4-17(14)24-18)20-15-5-7-16(8-6-15)21-9-11-23-12-10-21/h1-8,13H,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHOACAUBGDGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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